4-(2-Ethoxyethoxy)benzene-1-thiol

Self-Assembled Monolayers Surface Chemistry Solubility

4-(2-Ethoxyethoxy)benzene-1-thiol (CAS 88318-15-4), also systematically named Benzenethiol, 4-(2-ethoxyethoxy)-, is a para-substituted aryl thiol with the molecular formula C10H14O2S and a molecular weight of 198.28 g/mol. It features a thiol (-SH) group directly attached to a benzene ring, which is further substituted at the para position with a 2-ethoxyethoxy chain (-OCH2CH2OCH2CH3).

Molecular Formula C10H14O2S
Molecular Weight 198.28 g/mol
CAS No. 88318-15-4
Cat. No. B14406081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethoxyethoxy)benzene-1-thiol
CAS88318-15-4
Molecular FormulaC10H14O2S
Molecular Weight198.28 g/mol
Structural Identifiers
SMILESCCOCCOC1=CC=C(C=C1)S
InChIInChI=1S/C10H14O2S/c1-2-11-7-8-12-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3
InChIKeySRRKWUOXHQCTAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(2-Ethoxyethoxy)benzene-1-thiol (CAS 88318-15-4) - Key Physicochemical Identifiers


4-(2-Ethoxyethoxy)benzene-1-thiol (CAS 88318-15-4), also systematically named Benzenethiol, 4-(2-ethoxyethoxy)-, is a para-substituted aryl thiol with the molecular formula C10H14O2S and a molecular weight of 198.28 g/mol. It features a thiol (-SH) group directly attached to a benzene ring, which is further substituted at the para position with a 2-ethoxyethoxy chain (-OCH2CH2OCH2CH3). This structure places it within the broader class of functionalized benzenethiols, which are valued for their nucleophilicity, ability to form self-assembled monolayers (SAMs) on metal surfaces, and utility as synthetic building blocks. The compound has a calculated exact mass of 198.07145 g/mol, one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds .

Why 4-(2-Ethoxyethoxy)benzene-1-thiol Cannot Be Replaced by Simpler Aryl Thiols in Application-Driven Procurement


Simple substitution of 4-(2-ethoxyethoxy)benzene-1-thiol with a generic aryl thiol such as benzenethiol, 4-methylbenzenethiol, or 4-ethoxybenzenethiol is often inadequate for application-specific research because the 2-ethoxyethoxy chain introduces a unique combination of physicochemical properties that directly impact performance. The extended oligo(ethylene glycol)-like chain increases the number of hydrogen bond acceptors from 1 (in 4-ethoxybenzenethiol) to 3, while simultaneously increasing the number of rotatable bonds from 2 to 5, thereby enhancing solubility in polar organic solvents and providing greater conformational flexibility. These molecular features are critical in applications such as the formation of protein-resistant or bio-inert self-assembled monolayers (SAMs), where the internal hydrophilicity and steric profile of the ligand dictate surface properties. Furthermore, the electron-donating nature of the alkoxy substituent influences the thiol's pKa and nucleophilicity, which alters its chemisorption kinetics onto gold surfaces and its reactivity in thiol-ene or disulfide bond formation. Consequently, replacing this compound with a less functionalized analog can lead to significant differences in monolayer packing density, interfacial energy, or reaction efficiency .

Quantified Differentiation Evidence for 4-(2-Ethoxyethoxy)benzene-1-thiol Against Its Closest Analogs


Enhanced Hydrogen Bond Acceptor Capacity Relative to 4-Ethoxybenzenethiol

The 2-ethoxyethoxy substituent of the target compound provides three hydrogen bond acceptor sites (the ether oxygens), whereas the simplest para-alkoxy analog, 4-ethoxybenzenethiol, offers only one. This difference is critical for solvation and for interactions with polar environments in self-assembled monolayers .

Self-Assembled Monolayers Surface Chemistry Solubility

Increased Conformational Flexibility Compared to 4-Ethoxybenzenethiol and Benzenethiol

The target compound possesses 5 rotatable bonds, a consequence of its oxyethylene chain. This is a substantial increase from the single rotatable bond in benzenethiol and the 2 rotatable bonds in 4-ethoxybenzenethiol. Greater flexibility can influence the kinetics and thermodynamics of monolayer formation on surfaces .

Molecular Design Ligand Flexibility Self-Assembly

Modulated Thiol Acidity (pKa) via Electron-Donating Substituent Effect

The para-alkoxy substituent is known to exert an electron-donating resonance effect, which increases the pKa of the thiol group. For a series of para-substituted benzenethiols in 20% water-ethanol, experimental pKa values range from 6.53 to 7.47, with electron-donating groups (e.g., OMe) yielding the highest values. While the exact pKa of the 2-ethoxyethoxy derivative is not reported, it can be inferred from this class behavior to be elevated relative to unsubstituted benzenethiol (pKa 6.62 in water) [1][2].

Thiol Chemistry pKa Nucleophilicity Chemisorption

Differentiated Solubility Profile Enabling Broader Solvent Compatibility

The presence of the ethoxyethoxy chain is reported to enhance solubility in organic solvents such as ethanol and ether, while reducing aqueous solubility, compared to the parent benzenethiol which is sparingly soluble in water. This behavior is characteristic of oligo(ethylene glycol) functionalized molecules .

Solubility Organic Synthesis Formulation

Recommended Procurement Scenarios for 4-(2-Ethoxyethoxy)benzene-1-thiol


Design of Anti-Biofouling Self-Assembled Monolayers (SAMs) on Gold

This compound should be prioritized when the research goal is to create a protein-resistant or cell-repellant surface on a gold substrate. The oligo(ethylene glycol)-like character of the 2-ethoxyethoxy chain is a well-known structural motif for imparting bio-inertness. Its 3 H-bond acceptors and 5 rotatable bonds are expected to create a hydrated, conformationally flexible monolayer that resists non-specific biomolecule adsorption, a property not achievable with the simpler, rigid 4-ethoxybenzenethiol .

Functionalization of Gold Nanoparticles for Tunable Chemiresistive Sensors

Building on the established use of ethoxythiophenols in nanoparticle-based volatile organic compound (VOC) sensors, this compound offers a distinct advantage for sensor array development. Its longer, more polar side chain can be used to fine-tune the sorption properties and electrical percolation pathways in nanoparticle films, providing a differentiated signal pattern compared to films based on 3-ethoxythiophenol or other short-chain analogs .

Synthetic Intermediate for Advanced Functional Materials

As a building block, the unique combination of a nucleophilic aryl thiol and a polar, flexible ethoxyethoxy tail makes this compound a strategic choice for synthesizing complex molecules such as functionalized phthalocyanines or liquid crystalline materials. The enhanced solubility and distinct spatial profile of the tail can directly influence the aggregation behavior, photophysical properties, and solution processability of the final material, which are critical parameters for organic electronics and photodynamic therapy photosensitizer applications [1].

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